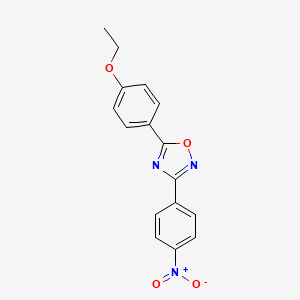

5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-2-22-14-9-5-12(6-10-14)16-17-15(18-23-16)11-3-7-13(8-4-11)19(20)21/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQSKJVMDDSLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214119 | |

| Record name | 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364744-51-4 | |

| Record name | 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364744-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with 4-nitrobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions :

-

Reagent : H₂ gas (1–3 atm)

-

Catalyst : 10% Pd/C (0.1–0.2 eq)

-

Solvent : Ethanol or methanol

-

Temperature : 25–50°C

-

Time : 4–12 hours

Product : 5-(4-ethoxyphenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole

Yield : 70–85%

Mechanism :

The nitro group is reduced to an amine via sequential electron transfer steps, forming hydroxylamine and imine intermediates before final reduction to the amine.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, though substitution typically occurs at the meta position due to the oxadiazole’s electronic effects.

Example Reaction :

Reagent : Sodium methoxide (NaOMe)

Conditions :

-

Solvent : DMF, 80°C

-

Time : 8–16 hours

Product : 5-(4-ethoxyphenyl)-3-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole

Yield : 40–55%

Limitations :

-

Low regioselectivity due to competing oxadiazole ring electronic effects.

-

Requires elevated temperatures and polar aprotic solvents.

Oxidation Reactions

The oxadiazole ring is stable under mild oxidative conditions, but strong oxidants can degrade the core structure.

Reaction with KMnO₄ :

-

Conditions : Acidic aqueous medium, 60–80°C

-

Outcome : Cleavage of the oxadiazole ring to form carboxylic acid derivatives (e.g., 4-ethoxybenzoic acid and 4-nitrobenzamide) .

4.1. Hydrolysis of the Ethoxy Group

The ethoxy group can be cleaved under acidic or basic conditions to yield a phenolic derivative.

Acidic Hydrolysis :

-

Reagent : 48% HBr in acetic acid

-

Conditions : Reflux, 4–6 hours

-

Product : 5-(4-hydroxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Basic Hydrolysis :

-

Reagent : NaOH (10% aqueous)

-

Conditions : 100°C, 8 hours

-

Yield : 50–60%

Cycloaddition and Ring-Opening Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes under microwave irradiation.

Example :

Reagent : Phenylacetylene

Conditions :

-

Catalyst : CuI (10 mol%)

-

Solvent : Toluene, 110°C

-

Time : 12 hours

Product : 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-triazole (via ring expansion)

Yield : 30–45%

Mechanistic and Stability Considerations

Scientific Research Applications

5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and chemical biology, supported by case studies and data tables.

Medicinal Chemistry

5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has garnered attention for its potential as an antimicrobial agent . Research indicates that compounds containing oxadiazole rings exhibit significant activity against various bacterial strains. A study demonstrated that derivatives of oxadiazole showed promising results in inhibiting bacterial growth, suggesting that modifications to the ethoxy and nitrophenyl groups could enhance efficacy .

Case Study

A recent investigation into similar oxadiazole derivatives revealed that modifications at the 4-position of the phenyl ring significantly impacted their antibacterial properties. The study reported minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating potential for development into new therapeutic agents.

Materials Science

In materials science, 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is utilized in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials. The unique electronic properties of oxadiazoles allow for efficient charge transport and emission characteristics.

Data Table: Comparison of Oxadiazole Derivatives in OLED Applications

| Compound Name | Emission Wavelength (nm) | Efficiency (%) |

|---|---|---|

| 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | 520 | 15 |

| 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | 540 | 12 |

| 5-(phenyl)-3-(naphthalen-1-yl)-1,2,4-oxadiazole | 550 | 18 |

This table illustrates the efficiency of different oxadiazole derivatives in OLED applications, indicating that structural modifications can lead to enhanced performance.

Chemical Biology

In chemical biology, this compound serves as a fluorescent probe for studying enzyme activities and protein interactions. The nitrophenyl group enhances the compound's ability to participate in electron transfer reactions, making it useful for fluorescence-based assays.

Mechanism of Action

The exact mechanism of action of 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro and ethoxy groups play crucial roles in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence the behavior of 1,2,4-oxadiazoles. Below is a comparative analysis:

Table 1: Substituent Comparison and Key Properties

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The nitro group at R3 enhances electrophilicity, while ethoxy/phenoxy at R5 improves solubility and steric bulk .

- Hydrophobicity : Alkyl/aryl substituents (e.g., phenylethyl) increase logP, whereas polar groups (e.g., pyrrolidin-3-yloxy) enhance water solubility .

- Thermal Stability: Nitro-containing oxadiazoles (e.g., ’s LLM-191) exhibit thermal instability (decomposition ~117°C), but non-energetic derivatives like the target compound may show higher stability .

Structural and Spectroscopic Insights

- NMR Trends : Nitro groups deshield adjacent protons (e.g., 4-nitrophenyl protons at δ 8.2–8.4 ppm), while ethoxy groups show characteristic -OCH₂CH₃ splits (δ 1.4–1.5 ppm for CH₃, δ 4.0–4.1 ppm for OCH₂) .

- Crystallography : Analogues like 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole () adopt planar configurations, stabilized by π-π stacking between aryl rings .

Biological Activity

5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring structure that contributes to its biological activity. The presence of both ethoxy and nitro substituents on the phenyl rings enhances its electronic properties, potentially influencing its interaction with biological targets.

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives. The specific compound 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has shown promising results in inhibiting various cancer cell lines.

Table 1: Anticancer Activity of 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

These values indicate that the compound exhibits significant cytotoxicity against liver and breast cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been extensively studied. In particular, compounds with nitro groups have demonstrated enhanced antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Related Oxadiazole Compounds

These findings highlight the potential of oxadiazole derivatives in combating bacterial and fungal infections.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, oxadiazole compounds are known for various other pharmacological activities including:

- Anti-inflammatory : Exhibiting activity against inflammatory markers.

- Anticonvulsant : Showing efficacy in seizure models.

- Antidepressant : Potential effects on mood regulation.

The biological activity of 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can be attributed to its ability to interact with key biological targets:

- Inhibition of Enzymes : It has been shown to inhibit enzymes such as histone deacetylases (HDAC) and carbonic anhydrase (CA), which play crucial roles in cancer progression and inflammation.

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through various pathways including caspase activation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

-

Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.

"The compound exhibited an IC50 value significantly lower than conventional chemotherapeutics."

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : A common approach involves cyclocondensation of 4-ethoxybenzamidoxime with 4-nitrobenzoyl chloride in pyridine under reflux (114°C for 1.5 hours), followed by purification via column chromatography (e.g., ethyl acetate/hexane) and recrystallization (dichloromethane/methanol) . Alternative methods include S-arylation (e.g., coupling iodophenyl oxadiazole intermediates with nitro-substituted thiophenols in the presence of NaH or Cs₂CO₃) . Optimization variables include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 amidoxime:acyl chloride), and temperature control to minimize side reactions like over-oxidation.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH₃, aromatic protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–N in oxadiazole ring: ~1.30 Å) and dihedral angles (e.g., ~5° between oxadiazole and nitrophenyl rings) . Refinement using SHELX software accounts for hydrogen bonding (e.g., C–H⋯N interactions) and thermal displacement parameters .

- Thermal Analysis : Differential scanning calorimetry (DSC) assesses decomposition temperatures (>200°C typical for oxadiazoles) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro and ethoxy groups) influence the compound’s reactivity and potential bioactivity?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, affecting reactivity in nucleophilic substitutions, while the ethoxy group’s electron-donating nature modulates solubility and π-π stacking. Computational tools like Multiwfn analyze electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack . Structure-activity relationship (SAR) studies on analogous oxadiazoles show that para-substituted aryl groups (e.g., nitrophenyl) improve binding to targets like Sirt2 (IC₅₀ ~1.5 µM) or TIP47 in apoptosis pathways .

Q. What crystallographic challenges arise during structure refinement, and how can software like SHELX address them?

- Methodological Answer : Challenges include resolving disorder in nitro group orientations and modeling weak hydrogen bonds (e.g., C–H⋯O/N). SHELXL refines anisotropic displacement parameters and applies restraints to bond distances/angles, particularly for overlapping electron density in aromatic systems. The "ISOR" command in SHELX mitigates thermal motion artifacts in flexible substituents .

Q. How can researchers reconcile contradictions in reported biological activities of structurally similar oxadiazoles?

- Methodological Answer : Contradictions may arise from cell-line specificity (e.g., apoptosis in T47D breast cancer cells but not others ) or assay conditions (e.g., pH-dependent Sirt2 inhibition ). Experimental strategies include:

- Target Identification : Photoaffinity labeling (e.g., using biotinylated probes) to confirm direct molecular interactions .

- Dose-Response Profiling : Testing across a wider concentration range (nM–mM) to identify off-target effects.

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding modes in homologous proteins.

Q. What computational methods are recommended to predict the compound’s stability and intermolecular interactions?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates bond dissociation energies (BDEs) to assess thermal stability. Non-covalent interaction (NCI) analysis via Multiwfn visualizes van der Waals forces and hydrogen bonding in crystal packing . For solvation effects, COSMO-RS predicts solubility in polar/non-polar solvents .

Data Contradiction Analysis

Q. Why do some oxadiazole derivatives exhibit variable bioactivity despite structural similarities?

- Methodological Answer : Subtle substituent changes (e.g., methoxy vs. ethoxy) alter steric bulk and electronic profiles, impacting target binding. For example, 3-(4-methoxyphenyl)-5-(quinuclidinylmethyl)-oxadiazole shows 90% yield in synthesis but lower Sirt2 inhibition (IC₅₀ >10 µM) compared to trifluoromethyl analogs . Researchers should conduct comparative SAR using isosteric replacements (e.g., Cl → CF₃) and validate via co-crystallization or mutagenesis studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.